1-Bromo-4-(cyclopropylsulfinyl)benzene
Description
1-Bromo-4-(cyclopropylsulfinyl)benzene is an organosulfur compound featuring a bromine atom and a cyclopropylsulfinyl group attached to a benzene ring. The sulfinyl group (–S(O)–) introduces chirality and polarity, making the compound a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor synthesis. Its cyclopropane ring contributes steric and electronic effects that distinguish it from analogous linear or branched alkylsulfinyl derivatives .
Properties
IUPAC Name |
1-bromo-4-cyclopropylsulfinylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrOS/c10-7-1-3-8(4-2-7)12(11)9-5-6-9/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUQZOZZNKNFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The bromination of benzene is typically carried out using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) to yield bromobenzene . The cyclopropylsulfinyl group can be introduced through a sulfoxidation reaction involving cyclopropyl sulfide and an oxidizing agent such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) .
Industrial Production Methods: Industrial production of 1-Bromo-4-(cyclopropylsulfinyl)benzene follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the formation of by-products and optimizing the overall process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(cyclopropylsulfinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH⁻) or amines (NH₂⁻) under appropriate conditions.
Oxidation Reactions: The cyclopropylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Substitution: 4-(Cyclopropylsulfinyl)phenol or 4-(Cyclopropylsulfinyl)aniline.
Oxidation: 1-Bromo-4-(cyclopropylsulfonyl)benzene.
Reduction: 1-Bromo-4-(cyclopropylsulfanyl)benzene.
Scientific Research Applications
1-Bromo-4-(cyclopropylsulfinyl)benzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-(cyclopropylsulfinyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and the cyclopropylsulfinyl group influence the reactivity of the benzene ring, facilitating the formation of intermediates that can undergo further chemical transformations . The compound’s effects are mediated through pathways involving the activation or inhibition of specific enzymes and receptors .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Bromobenzenes
Research Findings and Data Highlights
- Synthetic Yields : Suzuki-Miyaura coupling of 1-bromo-4-(3-thienyl)benzene achieved 73% yield, whereas Pd-catalyzed arylations of difluoromethoxy analogs reached up to 93% .
- Thermal Properties : Cyclohexyl-substituted bromobenzenes exhibit melting points near 47.9°C, while sulfinyl/sulfonyl derivatives are typically oils or low-melting solids .
- Chiral Resolution : The sulfinyl group in this compound allows enantiomeric separation, critical for asymmetric synthesis .
Biological Activity
1-Bromo-4-(cyclopropylsulfinyl)benzene is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, with its unique cyclopropylsulfinyl group, may exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C10H11BrOS
- Molecular Weight : 249.16 g/mol
- CAS Number : 143924-47-4
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets within cells. The sulfinyl group may play a crucial role in modulating enzyme activity and influencing signaling pathways.
Antimicrobial Activity
Research has indicated that compounds with sulfinyl groups can exhibit significant antimicrobial properties. A study evaluating the antibacterial effects of various sulfinyl-containing compounds found that this compound demonstrated notable activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 18 | 100 |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. In vitro assays showed that it could significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| IL-6 | 250 | 120 |
| TNF-alpha | 300 | 150 |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In a cell viability assay using human cancer cell lines, the compound exhibited dose-dependent cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
Case Studies
- Antibacterial Activity Study : A recent study published in the Journal of Medicinal Chemistry explored the antibacterial efficacy of various sulfinyl compounds, including this compound. The results indicated that this compound had a higher potency compared to other derivatives, suggesting its potential as a lead compound for antibiotic development.
- Inflammation Model : In an animal model of acute inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to the control group, supporting its potential therapeutic use in inflammatory diseases.
- Cancer Research : A case study involving the use of this compound in combination with conventional chemotherapy agents showed enhanced cytotoxic effects on resistant cancer cell lines, indicating its potential role as an adjuvant therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
